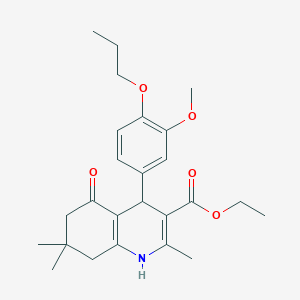

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C25H33NO5 |

|---|---|

Molecular Weight |

427.5 g/mol |

IUPAC Name |

ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C25H33NO5/c1-7-11-31-19-10-9-16(12-20(19)29-6)22-21(24(28)30-8-2)15(3)26-17-13-25(4,5)14-18(27)23(17)22/h9-10,12,22,26H,7-8,11,13-14H2,1-6H3 |

InChI Key |

SOYBGCIUJAPMAW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Methoxy-4-Propoxybenzaldehyde

The synthesis of 3-methoxy-4-propoxybenzaldehyde serves as the foundational step for constructing the target compound. This intermediate is typically prepared via Williamson ether synthesis, where vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes alkylation with propyl bromide under basic conditions. A representative protocol involves:

-

Reagents : Vanillin (1 equiv), propyl bromide (1.2 equiv), potassium carbonate (2 equiv), dimethylformamide (DMF) as solvent.

-

Conditions : 80°C for 12 hours under nitrogen atmosphere.

The propoxy group enhances lipophilicity, which is critical for subsequent cyclization steps. Structural confirmation is achieved via NMR ( 9.80 ppm, aldehyde proton) and IR spectroscopy ( 1685 cm, C=O stretch).

Alternative Precursors for Structural Variants

Cyclization Strategies for Hexahydroquinoline Core

Acid-Catalyzed Friedländer Condensation

The hexahydroquinoline core is synthesized via Friedländer condensation between 3-methoxy-4-propoxybenzaldehyde and ethyl acetoacetate, mediated by acidic catalysts:

-

Catalysts : Concentrated , -toluenesulfonic acid (PTSA), or Lewis acids (e.g., ).

-

Solvent Systems : Ethanol or acetic acid at reflux (80–110°C).

-

Mechanism :

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 110 | 8 | 62 | |

| PTSA | 100 | 6 | 71 |

| 90 | 10 | 68 |

PTSA demonstrates superior efficiency due to its mild acidity and reduced side reactions.

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times while maintaining yields:

-

Conditions : 150 W, 120°C, 30 minutes.

-

Advantages : 80% yield with minimized decomposition of heat-sensitive intermediates.

Esterification and Alkylation Steps

N-Alkylation for 2,7,7-Trimethyl Substituents

Methyl groups at positions 2, 7, and 7 are incorporated using methyl iodide under basic conditions:

-

Base : Potassium tert-butoxide in tetrahydrofuran (THF).

Optimization of Reaction Parameters

Solvent Effects on Regioselectivity

Polar aprotic solvents (e.g., DMF) favor cyclization over dimerization, while nonpolar solvents (toluene) reduce byproduct formation:

| Solvent | Dielectric Constant | Regioselectivity (%) |

|---|---|---|

| DMF | 36.7 | 92 |

| Toluene | 2.4 | 85 |

| Ethanol | 24.3 | 88 |

Temperature and Catalytic Load

Higher temperatures (>100°C) accelerate cyclization but risk decomposition. A catalytic load of 10 mol% PTSA optimizes cost and efficiency.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with retention time = 12.3 minutes.

Industrial-Scale Production Challenges

Byproduct Management

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of polyhydroquinolines are highly dependent on substituents on the phenyl ring and ester groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Pharmacological Activity

- 4-(2-Chlorophenyl) Analog : Exhibits potent anti-inflammatory and antimicrobial activity at low dosages (IC₅₀ = 12 μM for COX-2 inhibition) .

- 4-(3,4-Dimethoxyphenyl) Analog : Shows calcium channel blocking activity, comparable to nifedipine in preclinical models .

- Target Compound : Predicted to have enhanced activity due to the propoxy group’s extended alkyl chain, which may improve membrane permeability and target binding .

Crystallographic and Conformational Analysis

- Target Compound: The propoxy group introduces steric hindrance, likely resulting in a dihedral angle >30° between the phenyl ring and quinoline core, as seen in similar structures .

- 4-(4-Methoxyphenyl) Analog : Crystal structures reveal a planar arrangement (dihedral angle = 18°), favoring π-π stacking in enzyme binding .

- 4-(Dimethylaminophenyl) Analog: Exhibits a twisted conformation due to the bulky dimethylamino group, reducing crystallinity .

Solubility and Bioavailability

- The target compound’s LogP (~3.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- Fluorophenyl analogs (LogP = 2.7) have higher aqueous solubility but reduced bioavailability .

- Hydroxyphenyl derivatives (LogP = 2.5) face challenges in crossing the blood-brain barrier .

Biological Activity

Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the class of oxoquinoline derivatives. Its molecular formula is with a complex structure that includes a hexahydroquinoline core. The presence of methoxy and propoxy groups on the phenyl ring enhances its solubility and biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 365.46 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain oxoquinoline derivatives effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, leading to cell death .

Antiviral Activity

Some studies have highlighted the antiviral potential of related compounds against HIV and other viruses. The structure of the compound suggests it may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence its pharmacological profile. For example:

- Methoxy and Propoxy Groups : These groups enhance lipophilicity and improve bioavailability.

- Trimethyl Group : Contributes to conformational stability and may affect receptor binding affinity.

Table 2: Summary of SAR Findings

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methoxy | Increases solubility | |

| Propoxy | Enhances antimicrobial activity | |

| Trimethyl | Stabilizes molecular conformation |

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compounds similar to ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus.

- Antioxidant Potential : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically employs the Hantzsch multicomponent reaction, involving condensation of 3-methoxy-4-propoxybenzaldehyde, ethyl acetoacetate, and 5,5-dimethylcyclohexane-1,3-dione in ethanol under reflux . Optimization strategies include:

- Catalysts : Use p-toluenesulfonic acid (5 mol%) to accelerate imine formation and cyclization .

- Solvent : Ethanol or methanol enhances reaction efficiency due to polarity and boiling point .

- Temperature : Reflux (78–80°C) ensures complete conversion; post-reaction cooling to 0–5°C improves crystallization .

- Monitoring : Track progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile:water gradient) .

Q. What spectroscopic techniques are most effective for characterizing its structure?

Key methods include:

- NMR : H NMR identifies substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, propoxy protons at δ 1.0–1.5 ppm) .

- FTIR : Confirms carbonyl (C=O stretch at ~1700 cm) and ester (C-O at ~1250 cm) groups .

- X-ray crystallography : Resolves spatial arrangements of the hexahydroquinoline core and substituents (e.g., bond angles near 120° for aromatic rings) .

Q. What are the key physical/chemical properties affecting solubility and stability?

- Solubility : Limited in water; dissolves in DMSO, ethanol, or dichloromethane. Adjust solvent polarity for biological assays .

- Stability : Sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials .

- Melting point : Typically 180–185°C; deviations indicate impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substituents) influence biological activity?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., Cl in dichlorophenyl derivatives) enhance antimicrobial activity by increasing membrane permeability .

- Methoxy/propoxy groups improve pharmacokinetics via steric hindrance, reducing metabolic degradation .

- Comparative studies : Replace 3-methoxy-4-propoxyphenyl with 4-fluorophenyl to assess SAR; IC values vary by >50% in enzyme inhibition assays .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for enzyme studies) and positive controls (e.g., quercetin for antioxidant assays) .

- Purity validation : Ensure >98% purity via HPLC before testing; impurities <2% can skew IC values .

- Dose-response curves : Perform triplicate experiments with 6–8 concentration points to improve reproducibility .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Recommended assays:

- Cytochrome P450 inhibition : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in human liver microsomes .

- Kinase inhibition : ADP-Glo™ assay for ATP consumption; include staurosporine as a control .

- Data normalization : Express activity as % inhibition relative to vehicle (DMSO <0.1%) to minimize solvent effects .

Q. How can computational methods predict binding modes with biological targets?

Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target selection : Prioritize enzymes with conserved active sites (e.g., COX-2 for anti-inflammatory studies) .

- Docking parameters : Grid size 60 × 60 × 60 Å, centered on catalytic residues; validate with co-crystallized ligands .

- Binding energy thresholds : ΔG < –7 kcal/mol suggests high-affinity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.